Cas no 935667-50-8 (5-fluoropyrimidine-2-carbaldehyde)

5-fluoropyrimidine-2-carbaldehyde structure
935667-50-8 structure
Product Name:5-fluoropyrimidine-2-carbaldehyde
CAS-Nr.:935667-50-8
MF:C5H3FN2O
MW:126.088524103165
MDL:MFCD13189600
CID:835608
PubChem ID:53408143
Update Time:2024-10-26

5-fluoropyrimidine-2-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-fluoropyrimidine-2-carbaldehyde
    • 5-Fluoropyrimidine-2-carboxaldehyde
    • 5-Fluoro-2-pyrimidinecarboxaldehyde (ACI)
    • MDL: MFCD13189600
    • Inchi: 1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
    • InChI-Schlüssel: PMJXSFMYANTTOE-UHFFFAOYSA-N
    • Lächelt: O=CC1N=CC(F)=CN=1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1

5-fluoropyrimidine-2-carbaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A039000301-250mg
5-Fluoropyrimidine-2-carboxaldehyde
935667-50-8 98%
250mg
$580.65 2023-08-31
Alichem
A039000301-1g
5-Fluoropyrimidine-2-carboxaldehyde
935667-50-8 98%
1g
$1252.56 2023-08-31
Matrix Scientific
122461-1g
5-Fluoropyrimidine-2-carboxaldehyde, 97.0%
935667-50-8 97.0%
1g
$1980.00 2023-09-06
Chemenu
CM109107-250mg
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
250mg
$305 2021-08-06
Chemenu
CM109107-1g
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
1g
$913 2021-08-06
TRC
F600100-5mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
5mg
$ 50.00 2022-06-04
TRC
F600100-10mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
10mg
$ 95.00 2022-06-04
TRC
F600100-50mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
50mg
$ 320.00 2022-06-04
abcr
AB454053-250 mg
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
250MG
€466.40 2022-05-20
abcr
AB454053-500 mg
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
500MG
€889.90 2022-05-20

5-fluoropyrimidine-2-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referenz
Preparation of thiazolylaminopyrimidines for the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Referenz
Preparation of heteroaryl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Osmium tetroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 Reagents: Sodium periodate ;  4 h, rt
Referenz
Preparation of furanyl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referenz
Preparation of pyrazolyl-amino-substituted pyrazines for treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referenz
4-(Pyrazol-3-ylamino)pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C
Referenz
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2 h
Referenz
Imidazotriazinone compounds as PDE9 inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-fluoropyrimidine-2-carbaldehyde Raw materials

5-fluoropyrimidine-2-carbaldehyde Preparation Products

5-fluoropyrimidine-2-carbaldehyde Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:935667-50-8)5-fluoropyrimidine-2-carbaldehyde
Bestellnummer:A859735
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:20
Preis ($):634.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:935667-50-8)5-fluoropyrimidine-2-carbaldehyde
A859735
Reinheit:99%
Menge:1g
Preis ($):634.0
Email